molecular formula C10H11ClZ B1456121 Bis(cyclopentadienyl)zirconium Chloride hydride CAS No. 37342-97-5

Bis(cyclopentadienyl)zirconium Chloride hydride

Cat. No.: B1456121
CAS No.: 37342-97-5
M. Wt: 257.87 g/mol
InChI Key: NKIVVMOIGINFTB-UHFFFAOYSA-M
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Description

Bis(cyclopentadienyl)zirconium Chloride hydride is a useful research compound. Its molecular formula is C10H11ClZr and its molecular weight is 257.87 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Bis(cyclopentadienyl)zirconium Chloride hydride demonstrates diverse properties, functioning as a Lewis acid and a catalyst for numerous chemical reactions . It is utilized in olefin polymerization, hydroformylation of alkenes, and synthesis of heterocyclic compounds . The compound interacts with various biomolecules, including enzymes and proteins, facilitating the conversion of amides to aldehydes and the functionalization of olefins and alkynes . These interactions are primarily catalytic, enabling the desired chemical transformations to take place.

Cellular Effects

This compound influences various cellular processes by acting as a catalyst in biochemical reactions . It affects cell signaling pathways and gene expression by facilitating the synthesis of heterocyclic compounds like pyridines and imidazoles . The compound’s role in olefin polymerization and hydroformylation of alkenes impacts cellular metabolism, contributing to the synthesis of essential biomolecules.

Molecular Mechanism

The mechanism of action of this compound involves a multi-step process . Initially, a complex forms between the zirconium center and the cyclopentadiene ligands. Subsequently, the complex undergoes an attack by hydrogen chloride, leading to the formation of the final product . The Lewis acidity of the zirconium center facilitates its role as a catalyst, enabling the desired chemical transformations to take place .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation . The compound is sensitive to moisture and reacts with water, which can impact its long-term stability and effectiveness . Studies have shown that the compound’s catalytic activity may decrease over time, affecting its ability to facilitate biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound effectively catalyzes biochemical reactions without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to cellular structures and disruption of metabolic processes . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the hydroformylation of alkenes and the synthesis of heterocyclic compounds . The compound interacts with enzymes and cofactors, facilitating the conversion of substrates into desired products . These interactions impact metabolic flux and metabolite levels, contributing to the overall metabolic activity within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its catalytic activity and effectiveness in biochemical reactions . The compound’s solubility in organic solvents also plays a role in its distribution within biological systems .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound may be directed to specific compartments or organelles within cells, affecting its activity and function . Understanding the subcellular localization of the compound is essential for optimizing its use in biochemical research and applications .

Properties

IUPAC Name

cyclopenta-1,3-diene;hydride;zirconium(4+);chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5.ClH.Zr.H/c2*1-2-4-5-3-1;;;/h2*1-5H;1H;;/q2*-1;;+4;-1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIVVMOIGINFTB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Zr+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClZr
Record name Schwartz's reagent
Source Wikipedia
URL https://en.wikipedia.org/wiki/Schwartz%27s_reagent
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37342-97-5
Record name Zirconocene chloride hydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037342975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(3-cyclopentadienyl)chlorohydrurozirconium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZIRCONOCENE CHLORIDE HYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S84D01XQGL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(cyclopentadienyl)zirconium Chloride hydride
Reactant of Route 2
Bis(cyclopentadienyl)zirconium Chloride hydride
Reactant of Route 3
Bis(cyclopentadienyl)zirconium Chloride hydride
Reactant of Route 4
Bis(cyclopentadienyl)zirconium Chloride hydride
Reactant of Route 5
Bis(cyclopentadienyl)zirconium Chloride hydride
Reactant of Route 6
Bis(cyclopentadienyl)zirconium Chloride hydride
Customer
Q & A

Q1: What makes Bis(cyclopentadienyl)zirconium Chloride Hydride valuable in organic synthesis?

A1: this compound, often referred to as the Schwartz reagent, stands out for its role in radical reactions. [] This compound efficiently facilitates the reduction of organic halides, like converting 1-bromoadamantane to adamantane. [] Its versatility extends to promoting radical cyclization reactions, particularly in forming five-membered rings from 2-haloalkyl allyl ethers. [] The beauty of this reagent lies in its adaptability - it functions effectively both stoichiometrically and catalytically. [] This catalytic behavior is particularly noteworthy, as it allows for reactions with only a small amount of the zirconium complex, increasing efficiency and cost-effectiveness.

Q2: How is this compound used to modify polymers?

A2: this compound proves useful in polymer modification, specifically with Poly(oxy-2-allyl-6-methyl-1,4-phenylene). [] This polymer, synthesized through the oxidative polymerization of 2-allyl-6-methylphenol, undergoes a unique transformation when reacted with the Schwartz reagent. [] The reagent targets the allyl group of the polymer, replacing it with a terminally zirconocene-substituted propyl group. [] This modification paves the way for further reactions, like the introduction of iodine to yield the 3-iodopropyl group, showcasing its potential in creating tailored polymer structures. []

Q3: Beyond its use in synthesis, are there analytical applications for this compound?

A3: Indeed, this compound finds use in spectrophotometric redox titrations. For instance, it can be titrated with tetracyanoethene. [] This application highlights the reagent's redox properties and its ability to participate in electron transfer processes, expanding its utility beyond traditional synthetic applications.

Q4: How is this compound utilized in catalyst preparation?

A4: this compound acts as a precursor for the development of supported catalysts used in ethylene polymerization. [] This involves immobilizing the compound onto various silica surfaces. For instance, researchers have successfully anchored it to calcined silica and silica treated with silane coupling agents like γ-aminopropyltrimethoxysilane or vinyltrimethoxysilane. [] This immobilization strategy offers the advantage of creating heterogeneous catalysts, which are easier to separate from the reaction mixture and potentially offer improved reusability compared to their homogeneous counterparts. [] Initial catalytic tests confirm that these supported complexes, when combined with methylaluminoxane as a cocatalyst, effectively catalyze ethylene polymerization. [] This application highlights the versatility of this compound, extending its utility from a reagent in organic synthesis to a key component in the design of industrially relevant catalysts.

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